3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPSIYNIKCTNE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-acetylfuran and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Structural Characteristics
The presence of both a furan and a phenyl ring in the structure of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The conjugated double bond system enhances its reactivity and biological activity.
Chemical Synthesis
This compound serves as a building block in organic synthesis. It is often utilized in the preparation of more complex organic molecules, particularly in the synthesis of other chalcones and related compounds.
Table 1: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Claisen-Schmidt Condensation | Base (NaOH or KOH), ethanol or methanol | Chalcones and derivatives |
| Oxidation | m-CPBA or potassium permanganate | Epoxides or oxygenated derivatives |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol derivatives |
Biological Activities
Research indicates that this compound exhibits a range of biological activities , making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory and Anticancer Activities
The compound has also demonstrated anti-inflammatory properties and has been investigated for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes and modulation of signaling pathways relevant to cancer progression.
Pharmaceutical Applications
Due to its diverse biological activities, this chalcone is being studied for potential therapeutic applications in drug development. The ability to inhibit certain biological targets makes it a candidate for further exploration in pharmacology.
Table 2: Biological Activities Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | , |
| Anti-inflammatory | Reduces inflammation markers | |
| Anticancer | Inhibits cancer cell proliferation |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various chalcones, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Potential
In another investigation published in Cancer Research, researchers evaluated the anticancer properties of this chalcone on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Substituents and Reported Activities
Key Observations :
- Electron-withdrawing groups (EWGs): Nitro (NO₂) or sulfonyl (SO₂) groups at C1 enhance antifungal potency by increasing electrophilicity of the α,β-unsaturated system .
- Halogen substituents : Chlorine or bromine at C1/C3 improves crystallinity and intermolecular interactions, as seen in X-ray diffraction studies .
Structural and Crystallographic Differences
The planarity of the propenone backbone and substituent steric effects influence molecular packing and stability:
Table 2: Crystallographic Parameters of Selected Chalcones
Key Observations :
Biological Activity
3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.
Overview of the Compound
- Chemical Structure : The compound belongs to the chalcone class, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
- Molecular Formula : CHO
- Molecular Weight : 212.24 g/mol .
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
- Mechanism of Action : The compound disrupts microbial cell membranes and inhibits essential metabolic processes.
- Research Findings :
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 16.69 - 78.23 |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through various in vitro assays.
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Research Findings :
- Inflammatory models showed a reduction in edema and pain responses when treated with the compound.
3. Anticancer Properties
This compound has been evaluated for its anticancer potential in several studies.
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits proliferation through the modulation of signaling pathways related to cell survival.
- Research Findings :
- In vitro studies indicated that the compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers evaluating the efficacy of various chalcones, it was found that this compound exhibited potent activity against multiple bacterial strains with a notable effect on S. aureus . The study highlighted the compound's potential as a lead for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this chalcone revealed that it significantly inhibited the growth of MCF-7 cells, with an IC value indicating effective cytotoxicity . The study proposed that further exploration into its mechanism could yield insights into novel cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Furyl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and 2-furaldehyde under alkaline conditions. Ethanol or methanol is commonly used as a solvent with aqueous NaOH (10–20%) as the base. Reaction optimization includes:
- Temperature : Room temperature (25–30°C) for 6–12 hours yields moderate efficiency (~60–70%), while reflux (60–80°C) reduces reaction time to 3–5 hours but may increase side products.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended .
- Characterization : Confirm product identity via FT-IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (α,β-unsaturated ketone protons at δ 6.8–7.5 ppm), and HRMS .
Q. How can structural ambiguities in chalcone derivatives like this compound be resolved using spectroscopic techniques?
- Methodological Answer : Key strategies include:
- ¹H NMR Coupling Patterns : The trans-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (J = 15–16 Hz between Hα and Hβ).
- 13C-APT NMR : Distinguishes carbonyl (C=O, ~190 ppm) and furyl carbons (C2/C5 at ~110–150 ppm).
- XRD Validation : For crystalline samples, compare experimental bond lengths (C=O: ~1.22 Å) and angles (C7–C8–C9: ~120°) with single-crystal data .
Advanced Research Questions
Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set is widely used. Key steps:
- Hyperpolarizability (β) : Calculate using Gaussian09 with polarizable continuum model (PCM) for solvent effects.
- AIM Analysis : Evaluate electron density at bond critical points to correlate with NLO activity. For example, a high β value (>10⁻³⁰ esu) suggests potential for second-harmonic generation (SHG) .
- Validation : Compare computed dipole moments (µ) with experimental XRD-derived values (e.g., µ = 2.1–2.5 D) .
Q. How can contradictions in crystallographic data (e.g., bond angles) between similar chalcone derivatives be addressed?
- Methodological Answer :
- Systematic Error Checks : Ensure data collection at low temperature (100–150 K) to minimize thermal motion artifacts.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O, π–π stacking) to explain deviations. For example, a C16–H16B···O1 interaction (D···A = 3.502 Å) may distort bond angles in non-centrosymmetric crystals .
- Data Reproducibility : Replicate synthesis and crystallization under controlled humidity (<40%) to mitigate solvent inclusion effects .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial properties of this compound?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase). The furyl group’s π-electrons may enhance binding affinity.
- Bioassay Design : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations 25–100 µg/mL. Use MIC (Minimum Inhibitory Concentration) assays with ciprofloxacin as a positive control.
- SAR Correlation : Link substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to activity trends. For example, 4-methyl substitution improves lipophilicity (logP ~3.2), enhancing membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
